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molecular formula C8H5F3N2O3S B1612959 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate CAS No. 479552-94-8

1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate

Cat. No. B1612959
M. Wt: 266.2 g/mol
InChI Key: LRYTVOHQGBBSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943616B2

Procedure details

To a solution of trifluoro-methanesulfonic acid-1H-pyrrolo[2,3-b]pyridin-4-yl ester [4.05 g, Reference Example 18(g)] and 3,5-dimethylisoxazole-4-boronic acid (2.31 g) in dimethylformamide (100 mL) was added tetrakis(triphenylphosphine)palladium[0] (0.1 g) and saturated sodium bicarbonate solution (30 mL). The resulting mixture was stirred at 110° C. for 5 hours. The reaction mixture was cooled and filtered through celite. The filtrate was evaporated to dryness and the residue partitioned between ethyl acetate (100 mL) and water (50 mL). The aqueous phase was extracted with ethyl acetate and the combined organic fractions were washed twice with brine (30 mL), then dried over magnesium sulfate and then evaporated to afford the title compound as an orange oil which was used immediately without further purification for the preparation of Reference Example 9(i).
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphosphine)palladium[0]
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][C:9](OS(C(F)(F)F)(=O)=O)=[C:4]2[CH:3]=[CH:2]1.[CH3:18][C:19]1[C:23](B(O)O)=[C:22]([CH3:27])[O:21][N:20]=1.C(=O)(O)[O-].[Na+]>CN(C)C=O>[CH3:18][C:19]1[C:23]([C:9]2[CH:8]=[CH:7][N:6]=[C:5]3[NH:1][CH:2]=[CH:3][C:4]=23)=[C:22]([CH3:27])[O:21][N:20]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.05 g
Type
reactant
Smiles
N1C=CC=2C1=NC=CC2OS(=O)(=O)C(F)(F)F
Name
Quantity
2.31 g
Type
reactant
Smiles
CC1=NOC(=C1B(O)O)C
Name
tetrakis(triphenylphosphine)palladium[0]
Quantity
0.1 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 110° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (100 mL) and water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic fractions were washed twice with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=NOC(=C1C1=C2C(=NC=C1)NC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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